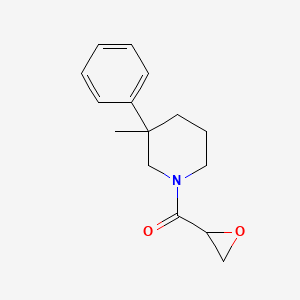![molecular formula C17H18N4OS B2472363 [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2415473-05-9](/img/structure/B2472363.png)
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD8055 has shown promise as a potential therapeutic agent for these diseases, and its synthesis and mechanism of action have been extensively studied.
Mechanism of Action
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone inhibits mTOR kinase by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. In addition, this compound has been shown to inhibit the activity of AKT, a key signaling molecule upstream of mTOR, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also inhibits tumor angiogenesis and metastasis. In diabetes, it improves insulin sensitivity and glucose tolerance by enhancing insulin signaling and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorders, it protects against neuronal death by reducing oxidative stress and inflammation and promoting autophagy.
Advantages and Limitations for Lab Experiments
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR kinase, which allows for the specific inhibition of mTOR signaling in cells and tissues. It also has good pharmacokinetic properties, which allows for effective dosing in animal models. However, this compound does have some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cross the blood-brain barrier. It also has a short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.
Future Directions
There are several future directions for the study of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone. One area of interest is the development of combination therapies with other cancer drugs, such as immune checkpoint inhibitors or epigenetic modulators, to enhance its anti-cancer activity. Another area of interest is the study of its effects on other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective mTOR inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone involves several steps, starting with the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropane to form 2-(2-bromo-2-methylpropyl)benzimidazole. This compound is then reacted with ethyl 4-bromobutyrate to form 3-(2-bromo-2-methylpropyl)-1H-benzimidazol-2-amine. The final step involves the reaction of this compound with 4-chloro-1,3-thiazole-5-carboxylic acid to form this compound.
Scientific Research Applications
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and survival of a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorders, this compound has been shown to protect against neuronal death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)16-19-13-5-3-4-6-15(13)21(16)12-7-20(8-12)17(22)14-9-23-10-18-14/h3-6,9-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYBWAVBHUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2472281.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2472286.png)




![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)